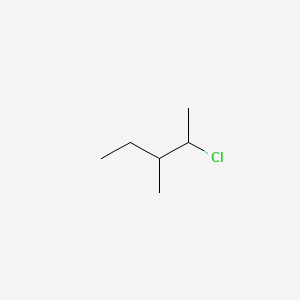

2-Chloro-2-methylpentane

Description

The exact mass of the compound 2-Chloro-2-methylpentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-2-methylpentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-2-methylpentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-4-5-6(2,3)7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXHAWKBICGUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032174 | |

| Record name | 2-Chloro-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4325-48-8 | |

| Record name | 2-Chloro-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-2-methylpentane. The information is curated to support research, scientific analysis, and drug development activities where this compound may be utilized as a reagent, intermediate, or reference standard.

Physical and Chemical Properties

2-Chloro-2-methylpentane is a colorless liquid.[1] It is recognized for its role as an intermediate in various chemical syntheses.[1][2]

Table 1: Quantitative Physical and Chemical Data for 2-Chloro-2-methylpentane

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Cl | [3] |

| Molecular Weight | 120.62 g/mol | [3][4] |

| CAS Number | 4325-48-8 | |

| Melting Point | -35.1 °C (estimate) | [1][5] |

| Boiling Point | 111 °C | [5] |

| 114.4 °C at 760 mmHg | [1][3][6] | |

| Density | 0.86 g/cm³ | [6] |

| Flash Point | 19 °C | [1][3] |

| Refractive Index | 1.4107 | |

| 1.412 | [1][6] | |

| Vapor Pressure | 23.6 ± 0.2 mmHg at 25°C (Predicted) | [1] |

| Solubility | Soluble in Chloroform (B151607); Sparingly soluble in DMSO; Slightly soluble in Ethyl Acetate and Methanol. Insoluble in water.[7] | [7] |

| Stability | Volatile |

Experimental Protocols

The following sections outline detailed methodologies for the synthesis, purification, and analysis of 2-Chloro-2-methylpentane, adapted from established procedures for similar tertiary alkyl halides.

2.1. Synthesis via Nucleophilic Substitution (SN1 Reaction)

This protocol describes the synthesis of 2-Chloro-2-methylpentane from 2-methyl-2-pentanol (B124083) and concentrated hydrochloric acid. The reaction proceeds via an SN1 mechanism.[8][9]

Materials:

-

2-methyl-2-pentanol

-

Concentrated hydrochloric acid (~12 M)

-

5% (w/v) Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous calcium chloride or magnesium sulfate

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

In a separatory funnel, combine 1.0 mole equivalent of 2-methyl-2-pentanol with 2.5 mole equivalents of cold, concentrated hydrochloric acid.[8]

-

Swirl the mixture gently for a few minutes without the stopper. Then, stopper the funnel and shake for 5-10 minutes, venting frequently to release pressure.[8]

-

Allow the layers to separate. The upper layer is the organic product.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with two portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Carbon dioxide gas will evolve, so vent the separatory funnel frequently.[8]

-

Wash the organic layer with one portion of saturated sodium chloride solution to aid in the removal of dissolved water.[8]

-

Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.[8]

-

Decant or filter the dried liquid into a round-bottom flask for distillation.

-

Purify the 2-Chloro-2-methylpentane by simple distillation, collecting the fraction that boils in the expected range (approximately 111-115 °C).[1]

2.2. Characterization Protocols

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing the purity of volatile compounds like 2-Chloro-2-methylpentane and confirming its molecular weight.

Sample Preparation:

-

Prepare a dilute solution of the purified 2-Chloro-2-methylpentane (approximately 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[10]

-

Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.[10]

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or similar non-polar column).[10]

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without decomposition (e.g., 250 °C).

-

Oven Program: A temperature program should be developed to ensure good separation from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).

-

Carrier Gas: Helium or hydrogen.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 2-Chloro-2-methylpentane.

Sample Preparation:

-

Dissolve a small amount of the purified product in a deuterated solvent, typically deuterated chloroform (CDCl₃).[4]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[4]

Expected ¹H NMR Spectral Features:

-

The spectrum will show distinct signals for the different proton environments in the molecule. The integration of these signals will correspond to the number of protons in each environment.

Expected ¹³C NMR Spectral Features:

-

The spectrum will show a specific number of signals corresponding to the unique carbon environments in the molecule.[2]

Chemical Reactivity and Mechanisms

2-Chloro-2-methylpentane, as a tertiary alkyl halide, primarily undergoes nucleophilic substitution (SN1) and elimination (E1) reactions. The formation of a relatively stable tertiary carbocation intermediate is a key feature of these reaction pathways.[11][12]

3.1. SN1 (Substitution Nucleophilic Unimolecular) Reaction Pathway

The SN1 reaction is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the leaving group (chloride ion) to form a planar tertiary carbocation.[11][13] The second step is the rapid attack of a nucleophile on the carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture if the carbon were chiral.[13]

3.2. E1 (Elimination Unimolecular) Reaction Pathway

The E1 reaction also proceeds through the same carbocation intermediate as the SN1 reaction.[5][14] Instead of a nucleophile attacking the carbocation, a weak base removes a proton from a carbon atom adjacent to the positively charged carbon. This results in the formation of an alkene. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene.[15]

3.3. Experimental Workflow for Synthesis and Purification

The overall process from starting material to purified product can be visualized as a sequential workflow.

References

- 1. personal.tcu.edu [personal.tcu.edu]

- 2. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. askthenerd.com [askthenerd.com]

- 4. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. askfilo.com [askfilo.com]

- 7. homework.study.com [homework.study.com]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uoguelph.ca [uoguelph.ca]

- 11. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. E1 Reaction Mechanism and E1 Practice Problems [chemistrysteps.com]

- 15. homework.study.com [homework.study.com]

Nuclear Magnetic Resonance Spectral Analysis of 2-Chloro-2-methylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-chloro-2-methylpentane. This document presents predicted spectral data based on the analysis of structurally similar compounds and established NMR principles, detailed experimental protocols for data acquisition, and a visual representation of the molecular structure and its NMR correlations.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-chloro-2-methylpentane. These predictions are derived from the analysis of related structures, including 2-methylpentane, 2-chloro-2-methylbutane, and general substituent effects in NMR spectroscopy. The data is presented in a structured format to facilitate easy reference and comparison.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-2-methylpentane

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃ (C1) | ~ 0.9 | Triplet (t) | 3H | ~ 7.5 |

| CH₂ (C3) | ~ 1.5 - 1.6 | Multiplet (m) | 2H | - |

| CH₂ (C4) | ~ 1.7 - 1.8 | Multiplet (m) | 2H | - |

| C(CH₃)₂ (C2-CH₃) | ~ 1.6 | Singlet (s) | 6H | - |

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-2-methylpentane

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | ~ 14 |

| C2 | ~ 75 |

| C3 | ~ 45 |

| C4 | ~ 18 |

| C2-CH₃ | ~ 30 |

| C5 | ~ 14 |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as 2-chloro-2-methylpentane. This protocol can be adapted for various NMR spectrometers.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2-chloro-2-methylpentane.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar small organic molecules.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the sample. Modern spectrometers can also reference the residual solvent peak.

2.2. Spectrometer Setup and Data Acquisition

-

Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's probe should be tuned to the appropriate frequencies for ¹H and ¹³C. Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition:

-

Experiment: A standard one-pulse ¹H experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for near-complete relaxation of the protons between scans.

-

Pulse Angle: A 30-45° pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.

-

-

-

¹³C NMR Acquisition:

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each unique carbon atom.

-

Acquisition Parameters:

-

Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is generally required to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a reasonable starting point.

-

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Correlations

The following diagram, generated using the DOT language, illustrates the chemical structure of 2-chloro-2-methylpentane and highlights the unique proton and carbon environments that give rise to the predicted NMR signals.

Caption: Molecular structure and predicted NMR signal assignments for 2-chloro-2-methylpentane.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of 2-chloro-2-methylpentane (C₆H₁₃Cl), a halogenated alkane. Understanding the fragmentation patterns of such compounds is crucial for their identification and structural elucidation in various scientific and industrial applications, including drug development and metabolite identification.[1][2][3][4]

Mass Spectrometry Data of 2-Chloro-2-methylpentane

The electron ionization (EI) mass spectrum of 2-chloro-2-methylpentane is characterized by a series of fragment ions that provide significant structural information. The molecular ion peak is often of low abundance due to the facile fragmentation of the parent molecule. The quantitative data for the major fragments are summarized in the table below, based on the mass spectrum available in the NIST Mass Spectrometry Data Center.[1][2][3]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100 | [C₃H₅]⁺ |

| 43 | 85 | [C₃H₇]⁺ |

| 56 | 65 | [C₄H₈]⁺ |

| 57 | 30 | [C₄H₉]⁺ |

| 69 | 95 | [C₅H₉]⁺ |

| 85 | 40 | [C₆H₁₃]⁺ |

| 91 | 25 | [C₆H₁₁]⁺ |

| 105 | 5 | [C₆H₁₀Cl]⁺ |

| 120 | <1 | [C₆H₁₃Cl]⁺• (Molecular Ion) |

Note: The relative intensities are approximate values derived from the graphical representation of the mass spectrum and are normalized to the base peak (m/z 41).

Core Fragmentation Pathways

The fragmentation of 2-chloro-2-methylpentane upon electron ionization is primarily driven by the cleavage of the carbon-chlorine bond and various carbon-carbon bonds, leading to the formation of stable carbocations. The major fragmentation pathways are outlined below.

Alpha-Cleavage

Alpha-cleavage involves the breaking of a bond adjacent to the carbon atom bearing the chlorine. In the case of 2-chloro-2-methylpentane, this can lead to the loss of a propyl radical to form a resonance-stabilized chloronium ion or the loss of a methyl radical. However, the most significant fragmentation pathway is the loss of the chlorine radical.

Cleavage of the Carbon-Chlorine Bond

The C-Cl bond is one of the weakest bonds in the molecule, and its cleavage results in the formation of a tertiary carbocation at m/z 85, [C₆H₁₃]⁺. This carbocation can then undergo further fragmentation.

Formation of the Base Peak

The base peak at m/z 41 corresponds to the allyl cation, [C₃H₅]⁺, which is a highly stable carbocation due to resonance. Its formation likely involves rearrangements and further fragmentation of larger precursor ions. The prominent peak at m/z 69, corresponding to the [C₅H₉]⁺ ion, is also a result of fragmentation leading to a stable carbocation.

Isotopic Peaks

Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), fragments containing a chlorine atom will exhibit a characteristic M+2 peak.[2] For instance, the molecular ion region would show peaks at m/z 120 and 122, and the fragment at m/z 105 would have a corresponding peak at m/z 107, with the M+2 peak having approximately one-third the intensity of the M peak.

Experimental Protocols

A typical experimental setup for acquiring the mass spectrum of 2-chloro-2-methylpentane involves gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Mass Spectrometer (MS) with an electron ionization (EI) source.

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

-

Injection Mode: Splitless or split (e.g., 50:1), depending on the sample concentration.

-

Injection Volume: 1 µL.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-300.

-

Scan Rate: 2 scans/second.

Sample Preparation:

Prepare a dilute solution of 2-chloro-2-methylpentane in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 100 ppm).

Visualizing Fragmentation and Workflows

To better illustrate the fragmentation process and the experimental setup, the following diagrams are provided in the DOT language for Graphviz.

Caption: Fragmentation pathway of 2-chloro-2-methylpentane.

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-chloro-2-methylpentane, a tertiary alkyl halide. This document details the characteristic vibrational modes of the molecule, presents quantitative spectral data, outlines experimental protocols for obtaining high-quality IR spectra, and provides a logical workflow for spectral analysis. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development for the identification and characterization of this and similar compounds.

Introduction to the Infrared Spectroscopy of Alkyl Halides

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. For alkyl halides, such as 2-chloro-2-methylpentane, the most characteristic absorption is due to the stretching vibration of the carbon-halogen bond.

The position of the carbon-chlorine (C-Cl) stretching vibration in the IR spectrum is influenced by the substitution of the carbon atom. Generally, the C-Cl stretch for aliphatic chlorides appears in the range of 850-550 cm⁻¹[1]. For tertiary alkyl chlorides, this absorption is typically observed at the lower end of this range. Due to its location in the fingerprint region (below 1500 cm⁻¹), which often contains numerous overlapping peaks, careful analysis is required for unambiguous identification[1].

Spectral Data for 2-Chloro-2-methylpentane

The gas-phase infrared spectrum of 2-chloro-2-methylpentane exhibits several characteristic absorption bands. The quantitative data, sourced from the National Institute of Standards and Technology (NIST) database, is summarized in the table below[1]. The spectrum is characterized by strong C-H stretching and bending vibrations, as well as the key C-Cl stretching vibration.

| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Mode Assignment |

| 2970 - 2870 | Strong | C-H stretching (in -CH₃ and -CH₂- groups) |

| 1465 | Medium | C-H bending (in -CH₃ and -CH₂- groups) |

| 1380 | Medium | C-H bending (gem-dimethyl group) |

| 1260 | Medium | Skeletal vibrations |

| ~650 | Medium to Weak | C-Cl stretching |

Note: The exact peak positions and intensities may vary slightly depending on the physical state of the sample (gas, liquid, or solid) and the spectroscopic method used.

Experimental Protocols for Acquiring IR Spectra

The acquisition of a high-quality IR spectrum of a liquid sample like 2-chloro-2-methylpentane can be achieved using several methods. The two most common techniques are Attenuated Total Reflectance (ATR) and transmission spectroscopy.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a popular and convenient method for analyzing liquid samples with minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer and the ATR accessory are properly aligned and functioning according to the manufacturer's specifications.

-

Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be used to correct for the absorbance of the crystal and any atmospheric interferences (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of 2-chloro-2-methylpentane directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Transmission FT-IR Spectroscopy using a Liquid Cell

This traditional method involves passing the infrared beam through a thin film of the liquid sample held between two infrared-transparent salt plates.

Methodology:

-

Cell Preparation: Select a demountable liquid cell with infrared-transparent windows (e.g., NaCl or KBr). Ensure the windows are clean, dry, and free from scratches.

-

Sample Loading: Place a drop of 2-chloro-2-methylpentane onto the center of one salt plate. Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.

-

Cell Assembly: Secure the salt plates in the cell holder.

-

Instrument Preparation: Place the cell holder in the sample compartment of the FTIR spectrometer.

-

Background Spectrum: It is good practice to run a background spectrum with the empty cell holder or with the empty salt plates to account for any instrumental or atmospheric absorptions.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Processing: Process the spectrum to obtain the final absorbance or transmittance data.

-

Cell Disassembly and Cleaning: Disassemble the cell and thoroughly clean the salt plates with a suitable dry solvent. Store the plates in a desiccator to prevent damage from moisture.

Logical Workflow for IR Spectral Analysis

The process of analyzing and interpreting the IR spectrum of an unknown compound, such as 2-chloro-2-methylpentane, follows a logical progression from sample preparation to final identification. The following diagram illustrates this workflow.

References

A Technical Guide to the Physical Properties of 2-Chloro-2-methylpentane

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the boiling and melting points of 2-Chloro-2-methylpentane, including detailed experimental protocols for their determination. The physical properties of haloalkanes are critical for their application in organic synthesis and pharmaceutical development, influencing reaction conditions, purification methods, and formulation strategies.

Core Physical Properties

2-Chloro-2-methylpentane is a tertiary alkyl halide. Its physical characteristics are primarily dictated by intermolecular forces, including London dispersion forces and dipole-dipole interactions arising from the polar carbon-chlorine bond. The values for its key physical properties are summarized below.

| Property | Value | Source(s) |

| Boiling Point | 111 - 114.4 °C at 760 mmHg | [1][2][3][4] |

| Melting Point | -35.1 °C (estimated) | [2][5] |

| Molecular Formula | C₆H₁₃Cl | [1][4] |

| Molecular Weight | 120.62 g/mol | [1][2] |

| Density | 0.86 g/cm³ | [1][2][4] |

In-Depth Analysis of Physical Properties

The physical properties of haloalkanes are significantly influenced by molecular structure. Compared to their parent alkanes, haloalkanes exhibit higher boiling points due to increased molecular weight and polarity, which lead to stronger intermolecular van der Waals forces and dipole-dipole interactions.[6][7][8]

-

Boiling Point: The boiling point of 2-Chloro-2-methylpentane is reported in the range of 111°C to 114.4°C.[1][2][3][4] As a tertiary haloalkane, its branched structure results in a more compact, spherical shape compared to its straight-chain isomer, 1-chlorohexane. This branching reduces the available surface area for intermolecular contact, leading to weaker van der Waals forces and a consequently lower boiling point than less branched isomers.[6]

-

Melting Point: The melting point for 2-Chloro-2-methylpentane is an estimated value of -35.1°C.[2][5] The melting point is determined by the energy required to overcome the forces holding the molecules in a crystal lattice. Factors such as molecular symmetry and packing efficiency in the solid state play a crucial role.

Experimental Protocols

Accurate determination of boiling and melting points is fundamental for compound identification and purity assessment.[9]

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid. Impurities typically depress the melting point and broaden the melting range.[9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Glass capillary tubes (sealed at one end)

-

Sample of 2-Chloro-2-methylpentane (solidified)

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the solidified 2-Chloro-2-methylpentane into the open end of a capillary tube. The sample should be compacted to a height of 2-3 mm at the bottom of the tube.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): First, perform a rapid heating to find an approximate melting range. This allows for a more precise measurement in the subsequent steps.

-

Accurate Determination: Using a new sample, heat the block rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. A pure compound will exhibit a sharp melting range of 0.5-1.5°C.[9]

This method is suitable for small volumes of liquid and involves observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

-

Rubber band or wire for attaching the tube to the thermometer

Procedure:

-

Sample Preparation: Add 0.5-1 mL of 2-Chloro-2-methylpentane to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb. Immerse the assembly in the heating bath.

-

Heating: Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.

-

Temperature Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. Record this temperature. For accuracy, also record the atmospheric pressure.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for characterizing a chemical sample based on its physical properties.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-CHLORO-2-METHYLPENTANE CAS#: 4325-48-8 [m.chemicalbook.com]

- 3. 2-chloro-2-methylpentane [stenutz.eu]

- 4. 2-chloro-2-methylpentane | CAS#:4325-48-8 | Chemsrc [chemsrc.com]

- 5. 2-CHLORO-2-METHYLPENTANE | 4325-48-8 [chemicalbook.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. testbook.com [testbook.com]

- 8. embibe.com [embibe.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Solubility of 2-Chloro-2-methylpentane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-2-methylpentane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, the underlying physicochemical principles, and a generalized experimental protocol for determining solubility.

Introduction to 2-Chloro-2-methylpentane

2-Chloro-2-methylpentane is a tertiary halogenoalkane. Its structure, characterized by a chlorine atom attached to a tertiary carbon, significantly influences its chemical reactivity and physical properties, including solubility. Understanding its solubility is crucial for its application in organic synthesis, as a solvent, and in various research and development contexts.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-chloro-2-methylpentane is presented below.

| Property | Value |

| Molecular Formula | C₆H₁₃Cl |

| Molecular Weight | 120.62 g/mol |

| Boiling Point | 111-114.4°C |

| Melting Point | -35.1°C (estimate) |

| Density | 0.86 g/cm³ |

Qualitative Solubility of 2-Chloro-2-methylpentane

Based on available data, the solubility of 2-chloro-2-methylpentane in various organic solvents can be summarized as follows. It is generally considered to be soluble in most organic solvents, which is a common characteristic of haloalkanes.[1] The principle of "like dissolves like" is the primary determinant of its solubility profile. As a relatively nonpolar molecule, it exhibits good solubility in nonpolar and weakly polar organic solvents.

Table 1: Qualitative Solubility of 2-Chloro-2-methylpentane in Selected Organic Solvents

| Solvent | Chemical Class | Qualitative Solubility |

| Chloroform | Halogenated Hydrocarbon | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Sparingly Soluble[2] |

| Ethyl Acetate | Ester | Slightly Soluble[2] |

| Methanol | Alcohol | Slightly Soluble[2] |

| Acetone | Ketone | Inferred to be soluble |

| Diethyl Ether | Ether | Inferred to be soluble |

| Hexane | Alkane | Inferred to be soluble |

| Ethanol | Alcohol | Inferred to be soluble |

Factors Influencing Solubility

The solubility of 2-chloro-2-methylpentane is governed by intermolecular forces. The primary forces at play are London dispersion forces. Due to the presence of the chlorine atom, the molecule possesses a slight dipole moment, allowing for weak dipole-dipole interactions. However, it is incapable of forming strong hydrogen bonds with protic solvents.

Its low solubility in polar solvents like water and limited solubility in highly polar aprotic solvents like DMSO can be attributed to the energy required to disrupt the strong intermolecular forces (hydrogen bonding in water, strong dipole-dipole in DMSO) of the solvent molecules. The energy released from the formation of new, weaker interactions between 2-chloro-2-methylpentane and these polar solvents is insufficient to overcome this energy barrier.

In contrast, in nonpolar or weakly polar organic solvents such as chloroform, ethers, and hydrocarbons, the intermolecular forces are of a similar nature and strength (primarily London dispersion forces) to those in 2-chloro-2-methylpentane. This allows for ready miscibility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like 2-chloro-2-methylpentane in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the concentration of a saturated solution of 2-chloro-2-methylpentane in a given organic solvent at a specific temperature.

Materials:

-

2-Chloro-2-methylpentane (solute)

-

Selected organic solvent

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 2-chloro-2-methylpentane to a known volume or mass of the organic solvent in a series of glass vials. The amount of solute should be sufficient to ensure that undissolved solute remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation can be achieved using a mechanical shaker or periodic manual shaking.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved solute to settle.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette. To avoid transferring any undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.

-

-

Analysis:

-

Accurately dilute the collected aliquot with the pure solvent to a concentration suitable for the analytical method.

-

Analyze the diluted solution using a calibrated analytical technique such as GC-FID to determine the concentration of 2-chloro-2-methylpentane. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of 2-chloro-2-methylpentane in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mass fraction.

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for 2-chloro-2-methylpentane and the chosen organic solvents before starting the experiment.

Visualizations

The logical workflow for the experimental determination of solubility is depicted in the following diagram.

Conclusion

While specific quantitative solubility data for 2-chloro-2-methylpentane in a wide range of organic solvents is not extensively documented in readily available literature, its qualitative solubility can be reliably inferred from its molecular structure and the principles of intermolecular forces. It is expected to be soluble in nonpolar and weakly polar organic solvents and less soluble in highly polar solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Further research to quantify the solubility of 2-chloro-2-methylpentane in various organic solvents at different temperatures would be a valuable contribution to the chemical literature.

References

Methodological & Application

Application Notes and Protocols for the SN1 Reaction of 2-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-2-methylpentane in SN1 (Substitution Nucleophilic Unimolecular) reaction mechanisms. This document includes detailed theoretical background, experimental protocols, and data presentation to guide researchers in their studies and synthetic applications.

Introduction to SN1 Reactions

The SN1 reaction is a stepwise nucleophilic substitution reaction that involves the formation of a carbocation intermediate. It is a first-order reaction, meaning its rate is dependent only on the concentration of the substrate. Tertiary alkyl halides, such as 2-chloro-2-methylpentane, are ideal substrates for SN1 reactions due to the stability of the resulting tertiary carbocation.

The mechanism proceeds in three key steps:

-

Formation of a Carbocation: The carbon-halogen bond breaks heterolytically, with the leaving group (in this case, chloride) taking both electrons. This is the slow, rate-determining step.

-

Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face of the carbocation.

-

Deprotonation: If the nucleophile is neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral product.

Quantitative Data

Table 1: Comparative Solvolysis Rates of Alkyl Halides

| Substrate | Classification | Solvent | Relative Rate |

| CH₃Br | Methyl | 80% Ethanol (B145695) | 1 |

| CH₃CH₂Br | Primary | 80% Ethanol | 2 |

| (CH₃)₂CHBr | Secondary | 80% Ethanol | 43 |

| (CH₃)₃CBr | Tertiary | 80% Ethanol | 1,200,000 |

This data illustrates the significantly higher reactivity of tertiary alkyl halides in SN1 reactions due to the stability of the tertiary carbocation intermediate.

Table 2: Spectroscopic Data for 2-Chloro-2-methylpentane and 2-Methyl-2-pentanol (B124083)

| Compound | Technique | Key Signals |

| 2-Chloro-2-methylpentane | ¹³C NMR | Predicted peaks will show distinct signals for the quaternary carbon bonded to chlorine and the different methylene (B1212753) and methyl groups. |

| GC-MS | Molecular Ion Peak (M⁺) expected at m/z = 120 (for ³⁵Cl) and 122 (for ³⁷Cl). Fragmentation patterns will be characteristic of the alkyl halide structure.[1] | |

| IR Spectroscopy | C-Cl stretch typically observed in the 550-750 cm⁻¹ region. Absence of a broad O-H stretch.[1] | |

| 2-Methyl-2-pentanol | ¹H NMR | Signals corresponding to the different methyl and methylene protons, and a singlet for the hydroxyl proton (which may be broad and exchangeable). |

| ¹³C NMR | A signal for the quaternary carbon bonded to the hydroxyl group, along with signals for the other carbons in the molecule. | |

| IR Spectroscopy | A broad O-H stretch in the region of 3200-3600 cm⁻¹. C-O stretch around 1150 cm⁻¹. |

Experimental Protocols

The following protocols are adapted from established procedures for the SN1 solvolysis of similar tertiary alkyl halides and can be applied to 2-chloro-2-methylpentane.

Protocol 1: Synthesis of 2-Methyl-2-pentanol via Hydrolysis of 2-Chloro-2-methylpentane

This protocol describes the conversion of 2-chloro-2-methylpentane to 2-methyl-2-pentanol using water as the nucleophile.

Materials:

-

2-Chloro-2-methylpentane

-

Distilled water

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 2-chloro-2-methylpentane and a 5-fold molar excess of distilled water.

-

Set up the apparatus for reflux and heat the mixture gently for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. Two layers will be present: an upper organic layer and a lower aqueous layer.

-

Separate the layers and wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methyl-2-pentanol.

-

The product can be further purified by distillation if necessary. A potential yield for a similar reaction converting 2-methyl-2-butanol (B152257) to 2-chloro-2-methylbutane (B165293) was reported to be around 57.6%.[2]

Protocol 2: Kinetic Study of the Solvolysis of 2-Chloro-2-methylpentane

This protocol outlines a method to determine the rate of the SN1 solvolysis of 2-chloro-2-methylpentane by monitoring the production of hydrochloric acid.

Materials:

-

2-Chloro-2-methylpentane

-

Solvent (e.g., aqueous ethanol or acetone)

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

-

Acid-base indicator (e.g., bromophenol blue)

-

Burette, pipettes, and volumetric flasks

-

Constant temperature water bath

-

Stopwatch

Procedure:

-

Prepare a solution of 2-chloro-2-methylpentane in the chosen solvent at a known concentration.

-

In a separate flask, prepare a solution of the solvent containing a few drops of the acid-base indicator.

-

Place both flasks in a constant temperature water bath to equilibrate.

-

To initiate the reaction, quickly add a known volume of the 2-chloro-2-methylpentane solution to the solvent/indicator mixture and start the stopwatch.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding it to a known volume of a suitable solvent (e.g., cold acetone).

-

Titrate the quenched aliquot with the standardized sodium hydroxide solution to determine the concentration of HCl produced.

-

The concentration of the remaining 2-chloro-2-methylpentane at each time point can be calculated from the stoichiometry of the reaction.

-

The rate constant (k) can be determined by plotting the natural logarithm of the concentration of 2-chloro-2-methylpentane versus time. The slope of the resulting straight line will be equal to -k. For the similar solvolysis of 2-chloro-2-methylpropane, a rate constant of 0.146 hr⁻¹ was observed.[3]

Visualizations

The following diagrams illustrate the SN1 reaction mechanism and a typical experimental workflow.

Caption: SN1 Reaction Mechanism of 2-Chloro-2-methylpentane.

References

Application Notes and Protocols: E1 Elimination Reaction Pathways for 2-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the unimolecular elimination (E1) reaction pathways for the tertiary alkyl halide, 2-chloro-2-methylpentane. This document includes the reaction mechanism, factors influencing product distribution, and comprehensive protocols for conducting the reaction and analyzing the products.

Introduction to the E1 Elimination Reaction

The E1 elimination is a fundamental reaction in organic chemistry for the synthesis of alkenes. It is a two-step, unimolecular process that proceeds through a carbocation intermediate. For tertiary alkyl halides such as 2-chloro-2-methylpentane, the E1 pathway is particularly relevant due to the high stability of the tertiary carbocation formed. This reaction is often in competition with the unimolecular nucleophilic substitution (SN1) reaction, as both share the same rate-determining first step.[1][2] Understanding and controlling the factors that influence these competing pathways is crucial for synthetic applications.

Reaction Mechanism and Pathways

The E1 reaction of 2-chloro-2-methylpentane involves two primary steps:

-

Formation of a Carbocation (Rate-Determining Step): The carbon-chlorine bond breaks heterolytically without the assistance of a base, forming a stable tertiary carbocation and a chloride ion. This is the slow, rate-determining step of the reaction.[3][4]

-

Deprotonation (Fast Step): A weak base, typically the solvent (e.g., ethanol), abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then form a new pi bond, resulting in an alkene.

Since there are two different types of beta-hydrogens in the 2-methylpentan-2-yl carbocation, two different alkene products can be formed.

-

Zaitsev's Rule: This rule predicts that the major product will be the more substituted, and therefore more stable, alkene.[1] In this case, removal of a proton from the methylene (B1212753) group (C3) results in 2-methyl-2-pentene .

-

Hofmann Product: The minor product is the less substituted alkene, formed by removing a proton from one of the methyl groups (C1). This product is 2-methyl-1-pentene .

Caption: E1 reaction mechanism for 2-chloro-2-methylpentane.

Competing SN1 Reaction

The tertiary carbocation intermediate is also susceptible to nucleophilic attack by the solvent, leading to an SN1 product. For example, when the reaction is carried out in ethanol, the SN1 product is 2-ethoxy-2-methylpentane. The E1 and SN1 reactions are therefore competitive and typically yield a mixture of products.[3][5]

Caption: Competing E1 and SN1 pathways from a common carbocation.

Data Presentation: Product Distribution

The ratio of elimination to substitution products, as well as the ratio of alkene isomers, is highly dependent on the reaction conditions.

-

Temperature: Higher temperatures favor elimination over substitution. This is because elimination results in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.[6]

-

Solvent: Polar protic solvents are required to stabilize the carbocation intermediate. The polarity and nucleophilicity of the solvent can influence the E1/SN1 ratio.

Table 1: Predicted and Observed Products from the Reaction of 2-Chloro-2-methylpentane

| Reaction Pathway | Product Name | Structure | Predicted Status |

| E1 (Zaitsev) | 2-Methyl-2-pentene | CH₃CH₂CH=C(CH₃)₂ | Major Alkene |

| E1 (Hofmann) | 2-Methyl-1-pentene | CH₃CH₂CH₂C(CH₃)=CH₂ | Minor Alkene |

| SN1 | 2-Ethoxy-2-methylpentane | CH₃CH₂CH₂C(OCH₂CH₃)(CH₃)₂ (in Ethanol) | Competing Product |

Table 2: Illustrative E1/SN1 Product Ratios for Tertiary Halides under Different Conditions

| Substrate | Solvent | Temperature (°C) | % SN1 Product | % E1 Product | Reference |

| 2-Chloro-2-methylpropane | 80% Aqueous Ethanol | 65 | 64 | 36 | [3] |

| 2-Chloro-2-methylbutane | 80% Aqueous Ethanol | 25 | 67 | 33 | [5] |

| 2-Chloro-2-methylbutane | 80% Aqueous Ethanol | 50 | 60 | 40 | [5] |

Experimental Protocols

References

Application Notes and Protocols: 2-Chloro-2-methylpentane as a Tertiary Alkyl Halide Substrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-chloro-2-methylpentane, a classic tertiary alkyl halide, and its utility as a substrate in nucleophilic substitution and elimination reactions. Detailed protocols, reaction data, and mechanistic diagrams are provided to guide experimental design and execution in organic synthesis and medicinal chemistry research.

Introduction: Chemical Properties and Reactivity

2-Chloro-2-methylpentane is a tertiary alkyl halide, a class of organic compounds characterized by a halogen atom attached to a tertiary carbon. This structural feature dictates its reactivity, making it an excellent substrate for unimolecular reactions, namely the SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular) pathways. The tertiary carbocation intermediate formed upon the departure of the chloride leaving group is relatively stable due to hyperconjugation and inductive effects from the three alkyl groups. This stability favors the unimolecular mechanism over bimolecular (SN2/E2) pathways, which are sterically hindered at the tertiary carbon center.

The choice of reaction conditions, particularly the nature of the solvent and the nucleophile/base, can influence the competition between SN1 and E1 reactions. Protic, polar solvents stabilize the carbocation intermediate, favoring both pathways, while the basicity of the nucleophile plays a crucial role in determining the product distribution.

Key Applications in Organic Synthesis

The primary application of 2-chloro-2-methylpentane in a laboratory setting is to demonstrate and study the principles of unimolecular reactions. It serves as a model substrate for:

-

SN1 Reactions: Synthesis of tertiary alcohols, ethers, and esters through the reaction with water, alcohols, or carboxylates, respectively.

-

E1 Reactions: Formation of alkenes, primarily 2-methyl-2-pentene (B165383) (the Zaitsev product) and 2-methyl-1-pentene (B165372) (the Hofmann product), upon treatment with a weak base, often in a non-nucleophilic, polar solvent.

-

Carbocation Studies: Investigating the kinetics and mechanisms of reactions involving tertiary carbocation intermediates.

While not a common scaffold in marketed drugs, the reactions of tertiary alkyl halides are fundamental in the synthesis of complex organic molecules, where the controlled formation of C-O, C-N, or C-C bonds at a tertiary center is required.

Experimental Protocols and Data

This protocol describes the hydrolysis of 2-chloro-2-methylpentane in a mixed solvent system to produce 2-methyl-2-pentanol (B124083). The reaction proceeds via an SN1 mechanism.

Experimental Workflow Diagram

Caption: General workflow for the SN1 solvolysis of 2-chloro-2-methylpentane.

Materials:

-

2-chloro-2-methylpentane

-

Acetone

-

Deionized water

-

Sodium bicarbonate (5% aqueous solution)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Boiling chips

-

Silver nitrate (1% in ethanol (B145695), optional for monitoring)

Procedure:

-

In a 100 mL round-bottom flask, combine 2-chloro-2-methylpentane (e.g., 5.0 g, 41.4 mmol), 25 mL of acetone, and 10 mL of deionized water.

-

Add a boiling chip and attach a reflux condenser.

-

Heat the mixture to a gentle reflux using a heating mantle.

-

The reaction progress can be monitored by periodically taking a small aliquot of the vapor, condensing it, and testing for the presence of HCl with a drop of silver nitrate solution (formation of a white AgCl precipitate) or by testing the pH of the solution.

-

Once the reaction is complete (typically 30-60 minutes, or when HCl evolution ceases), remove the heat source and allow the flask to cool to room temperature.

-

Carefully add 5% sodium bicarbonate solution to the reaction mixture until the solution is neutral or slightly basic (test with pH paper).

-

Transfer the mixture to a separatory funnel and extract the product with two 20 mL portions of diethyl ether.

-

Combine the organic layers and wash with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried solution and remove the solvent using a rotary evaporator.

-

The resulting crude 2-methyl-2-pentanol can be purified by fractional distillation.

Quantitative Data:

| Parameter | Value |

| Substrate | 2-Chloro-2-methylpentane |

| Nucleophile | Water |

| Solvent System | Acetone/Water |

| Reaction Temperature | Reflux (~60-70 °C) |

| Typical Reaction Time | 30 - 60 minutes |

| Theoretical Yield | (Based on starting amount of alkyl halide) |

| Expected Product | 2-Methyl-2-pentanol |

| Typical Isolated Yield | 75-85% |

This protocol details the elimination reaction of 2-chloro-2-methylpentane using a non-nucleophilic base in a polar protic solvent to favor the E1 pathway.

Materials:

-

2-chloro-2-methylpentane

-

Ethanol

-

Potassium hydroxide (B78521) (ethanolic solution) or Sodium ethoxide

-

Deionized water

-

Pentane (B18724) (for extraction)

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (e.g., 1.0 g, 43.5 mmol) in absolute ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Once the sodium has completely reacted and the solution has cooled, add 2-chloro-2-methylpentane (e.g., 5.0 g, 41.4 mmol) dropwise to the stirred ethoxide solution.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

-

Extract the alkene products with two 20 mL portions of pentane.

-

Combine the organic extracts and wash with 20 mL of water, followed by 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent. The pentane can be carefully removed by simple distillation, as the alkene products are volatile.

-

Analyze the product mixture by Gas Chromatography (GC) to determine the ratio of 2-methyl-2-pentene and 2-methyl-1-pentene.

Quantitative Data:

| Parameter | Value |

| Substrate | 2-Chloro-2-methylpentane |

| Base | Sodium ethoxide in ethanol |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (~78 °C) |

| Typical Reaction Time | 1 - 2 hours |

| Expected Products | 2-Methyl-2-pentene, 2-Methyl-1-pentene |

| Typical Product Ratio | ~85:15 (Zaitsev:Hofmann) |

| Typical Overall Yield | 80-90% |

Mechanistic Pathways

The stability of the tertiary carbocation intermediate is central to the reactivity of 2-chloro-2-methylpentane. The following diagrams illustrate the competing SN1 and E1 pathways from this common intermediate.

SN1 and E1 Reaction Pathways

Caption: Competing SN1 and E1 pathways for 2-chloro-2-methylpentane.

Mechanism Description:

-

Step 1 (Rate-Determining Step): The C-Cl bond heterolytically cleaves, and the chloride ion departs. This is a slow, unimolecular step that results in the formation of a planar, sp2-hybridized tertiary carbocation (2-methyl-2-pentyl cation). The rate of this step is independent of the nucleophile concentration.

-

Step 2 (Fast): The carbocation intermediate is highly reactive and is rapidly consumed in one of two competing pathways:

-

SN1 Pathway: A nucleophile (e.g., water) attacks the electrophilic carbon of the carbocation. A subsequent deprotonation step yields the substitution product (a tertiary alcohol in the case of water).

-

E1 Pathway: A weak base (which can be the solvent itself) removes a proton from a carbon adjacent to the positively charged carbon. This results in the formation of a pi bond, yielding alkene products. The major product is typically the more substituted (and more stable) Zaitsev product.

-

Application Notes and Protocols for the Synthesis of 2-Chloro-2-methylpentane

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of 2-chloro-2-methylpentane. The synthesis is achieved through a nucleophilic substitution (SN1) reaction of 2-methyl-2-pentanol (B124083) with concentrated hydrochloric acid. Detailed methodologies for the reaction, purification, and characterization of the product are presented. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

2-Chloro-2-methylpentane is a tertiary alkyl halide, a class of compounds that serve as valuable intermediates in organic synthesis. They are precursors for the introduction of various functional groups and are utilized in the synthesis of more complex molecules. The protocol herein describes a classic and efficient method for the preparation of 2-chloro-2-methylpentane via an SN1 reaction. This reaction proceeds through a stable tertiary carbocation intermediate, making it a rapid and high-yielding process.

Reaction and Mechanism

The synthesis of 2-chloro-2-methylpentane is achieved by the reaction of 2-methyl-2-pentanol with concentrated hydrochloric acid. The reaction proceeds via an SN1 mechanism, which is characteristic of tertiary alcohols.

Overall Reaction:

(CH₃)₂C(OH)CH₂CH₂CH₃ + HCl → (CH₃)₂C(Cl)CH₂CH₂CH₃ + H₂O

Mechanism:

-

Protonation of the alcohol: The hydroxyl group of 2-methyl-2-pentanol is protonated by the hydrochloric acid to form a good leaving group (water).

-

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation.

-

Nucleophilic attack: The chloride ion acts as a nucleophile and attacks the carbocation, forming the final product, 2-chloro-2-methylpentane.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methyl-2-pentanol | Reagent | Sigma-Aldrich | --- |

| Hydrochloric Acid (HCl) | Concentrated (12 M) | Fisher Scientific | Corrosive, handle in a fume hood. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | --- | Used for neutralization. |

| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | Reagent | --- | Drying agent. |

| Diethyl Ether | ACS Grade | --- | For extraction (optional). |

Equipment

-

Separatory funnel (125 mL)

-

Erlenmeyer flasks (50 mL, 100 mL)

-

Round-bottom flask (50 mL)

-

Distillation apparatus (simple)

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Pipettes

-

pH paper

Experimental Protocol

5.1 Reaction Setup

-

In a 125 mL separatory funnel, combine 10.2 g (approximately 12.4 mL) of 2-methyl-2-pentanol and 25 mL of concentrated (12 M) hydrochloric acid.

-

Gently swirl the mixture in the separatory funnel without the stopper for about one minute to initiate the reaction.

-

Stopper the funnel, and while pointing the tip into the back of the fume hood, invert the funnel and immediately vent to release any pressure buildup.

-

Shake the funnel for 5-10 minutes, with frequent venting (every 20-30 seconds) to relieve the pressure from any evolved gases.

-

After shaking, place the separatory funnel in a ring stand and allow the layers to separate. The upper layer is the organic product, and the lower layer is the aqueous phase.

5.2 Work-up and Purification

-

Carefully drain the lower aqueous layer and discard it.

-

Wash the organic layer with 15 mL of cold water to remove the bulk of the remaining acid. Drain the lower aqueous layer.

-

Neutralize the remaining acid by washing the organic layer with 15 mL of a saturated sodium bicarbonate solution. Swirl gently at first to control the effervescence of CO₂ gas. Stopper and shake the funnel, remembering to vent frequently. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Separate and discard the aqueous layer.

-

Wash the organic layer with 15 mL of brine (saturated NaCl solution) to aid in the removal of dissolved water.

-

Drain the organic layer into a clean, dry 50 mL Erlenmeyer flask.

-

Dry the crude product by adding a small amount of anhydrous sodium sulfate. Swirl the flask and add more drying agent until the liquid is clear and the sodium sulfate no longer clumps together.

-

Allow the product to dry for at least 10 minutes.

-

Decant or filter the dried liquid into a clean, dry round-bottom flask.

5.3 Distillation

-

Assemble a simple distillation apparatus.

-

Add a few boiling chips to the round-bottom flask containing the dried product.

-

Heat the flask gently using a heating mantle or water bath.

-

Collect the fraction that distills between 112-115 °C.

-

Weigh the collected product and calculate the percentage yield.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Concentrated hydrochloric acid is highly corrosive and has toxic fumes. All handling of concentrated HCl should be performed in a well-ventilated fume hood.

-

2-Chloro-2-methylpentane is a flammable liquid and an irritant. Avoid contact with skin and eyes and keep away from open flames.[1]

-

The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup in the separatory funnel. Vent the funnel frequently and carefully.

Data Presentation

Table 1: Physical Properties of Reactant and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Methyl-2-pentanol | 102.17 | 122 | 0.824 |

| 2-Chloro-2-methylpentane | 120.62 | 114.4 | 0.86 |

Table 2: Expected Spectroscopic Data for 2-Chloro-2-methylpentane

| Spectroscopy | Expected Peaks/Shifts |

| ¹H NMR (Predicted) | Signals corresponding to the different proton environments. |

| ¹³C NMR (Predicted) | Signals for the six distinct carbon atoms. |

| IR Spectroscopy | Strong absorptions in the 2800-3000 cm⁻¹ range (C-H stretching) and a characteristic C-Cl stretching vibration.[1] |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-chloro-2-methylpentane.

Signaling Pathway (SN1 Mechanism)

Caption: The SN1 reaction mechanism for the synthesis.

References

Application of 2-Chloro-2-methylpentane in Friedel-Crafts Alkylation: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an alkyl group onto an aromatic ring. This reaction is pivotal in the synthesis of a wide array of chemical intermediates and active pharmaceutical ingredients. 2-Chloro-2-methylpentane, a tertiary alkyl halide, serves as an excellent substrate for this reaction. Its tertiary nature allows for the ready formation of a stable tertiary carbocation upon interaction with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which then acts as the electrophile.[1][2] This stability minimizes the likelihood of carbocation rearrangements, a common side reaction with primary and some secondary alkyl halides, thus leading to a more predictable and specific product profile.[2]

These application notes provide a comprehensive overview of the use of 2-chloro-2-methylpentane in Friedel-Crafts alkylation, including detailed experimental protocols for its synthesis and its application in the alkylation of aromatic compounds like benzene (B151609) and toluene (B28343).

Reaction Mechanism and Principles

The Friedel-Crafts alkylation using 2-chloro-2-methylpentane proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride, interacts with 2-chloro-2-methylpentane to generate a stable tertiary carbocation, the 1,1-dimethylbutyl cation.[1]

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, momentarily disrupting the aromaticity of the ring.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new alkyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the alkylated aromatic product and hydrogen chloride.

It is important to note that the product of the alkylation, an alkylbenzene, is more nucleophilic than the starting aromatic compound. This can lead to polyalkylation , where more than one alkyl group is added to the aromatic ring. To favor mono-alkylation, a large excess of the aromatic substrate is often employed.[2]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the Friedel-Crafts alkylation with 2-chloro-2-methylpentane in publicly accessible literature, the following table presents representative data for analogous reactions with other tertiary alkyl halides and related systems. This data provides a useful benchmark for expected yields and reaction conditions.

| Aromatic Substrate | Alkylating Agent | Catalyst | Reaction Conditions | Product(s) | Yield (%) | Reference/Notes |

| Benzene | 2-Chloro-2-methylpropane | AlCl₃ | 0-5 °C, 15-20 min | tert-Butylbenzene | High | Representative reaction; high yields are typical for tertiary alkyl halides with minimal rearrangement.[1] |

| Toluene | 2-Chloro-2-methylpropane | Et₃NHCl-AlCl₃ (IL) | 20 °C, molar ratio of toluene to alkyl chloride 2:1 | p-tert-Butyltoluene | 82.5 (selectivity) | Demonstrates regioselectivity in alkylation of substituted benzenes. |

| Benzene | tert-Amyl alcohol | AlCl₃ / FeCl₃ | 0-5 °C, 6 h | tert-Amylbenzene | 99.4 | Patent data for a large-scale synthesis using the corresponding alcohol as a precursor to the electrophile. |

| Anisole | 2-Chloro-3-methylbutane | AlCl₃ | 50 °C | Mixture of monoalkylated products | - | Illustrates the complexity with activated substrates where multiple isomers can form. |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-2-methylpentane

This protocol is adapted from standard procedures for the synthesis of tertiary alkyl chlorides from tertiary alcohols.

Materials:

-

Concentrated hydrochloric acid (HCl, ~12 M)

-

Saturated aqueous sodium chloride (NaCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a separatory funnel, combine 2-methyl-2-pentanol and an excess of cold, concentrated hydrochloric acid.

-

Swirl the mixture gently without the stopper for a few minutes.

-

Stopper the funnel and shake for 5-10 minutes, frequently venting to release pressure.

-

Allow the layers to separate. The upper layer is the organic product.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: effervescence will occur, vent frequently), and finally with saturated sodium chloride solution. After each wash, allow the layers to separate and discard the aqueous layer.

-

Transfer the crude 2-chloro-2-methylpentane to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or calcium chloride.

-

Decant the dried liquid into a round-bottom flask and purify by simple distillation, collecting the fraction boiling at the expected boiling point of 2-chloro-2-methylpentane.

Protocol 2: Friedel-Crafts Alkylation of Benzene with 2-Chloro-2-methylpentane

This is a representative laboratory-scale protocol based on general procedures for Friedel-Crafts alkylation.

Materials:

-

Anhydrous benzene (dried over sodium wire or molecular sieves)

-

2-Chloro-2-methylpentane

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

-

Ice bath

Procedure:

-

Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Reactant Charging: To the three-necked flask, add anhydrous benzene (a significant excess is recommended to favor mono-alkylation) and anhydrous aluminum chloride. Cool the flask in an ice bath with stirring.

-

Addition of Alkylating Agent: Slowly add 2-chloro-2-methylpentane dropwise from the addition funnel to the stirred suspension over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0-5 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Slowly and carefully quench the reaction by adding crushed ice or ice-cold water to the flask. This will hydrolyze the aluminum chloride and should be done in a fume hood as HCl gas will be evolved.

-

Work-up: Transfer the mixture to a separatory funnel. The organic layer contains the product. Separate the layers and wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (excess benzene and diethyl ether, if used for extraction) by rotary evaporation.

-

Purification: The crude product, 2-methyl-2-phenylpentane, can be purified by fractional distillation under reduced pressure.

Visualizations

Caption: Mechanism of Friedel-Crafts Alkylation.

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols for the Formation of 2-Methyl-2-pentylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from tertiary alkyl halides, such as 2-chloro-2-methylpentane, presents unique challenges compared to their primary and secondary counterparts. These challenges primarily arise from the steric hindrance around the carbon-halogen bond and the propensity for competing elimination reactions. However, the successful formation of tertiary Grignard reagents opens avenues for the synthesis of highly substituted and complex molecules, which are often key intermediates in drug discovery and development. This document provides detailed protocols and application notes for the preparation of 2-methyl-2-pentylmagnesium chloride, a valuable tertiary Grignard reagent.

Application

2-Methyl-2-pentylmagnesium chloride is a highly reactive organometallic compound that serves as a potent nucleophile and a strong base. Its primary application lies in its ability to introduce a tertiary hexyl group into a wide range of electrophilic substrates. This is particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates where the construction of sterically hindered centers is required.

Key applications include:

-